molecular formula C17H18N2O5 B5491427 2-(3,5-dimethylphenoxy)-N-(4-methoxy-3-nitrophenyl)acetamide

2-(3,5-dimethylphenoxy)-N-(4-methoxy-3-nitrophenyl)acetamide

Cat. No.: B5491427
M. Wt: 330.33 g/mol
InChI Key: HRJLRMKRYCFQEA-UHFFFAOYSA-N
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Description

2-(3,5-dimethylphenoxy)-N-(4-methoxy-3-nitrophenyl)acetamide is an organic compound with a complex structure It is characterized by the presence of both phenoxy and acetamide functional groups, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethylphenoxy)-N-(4-methoxy-3-nitrophenyl)acetamide typically involves a multi-step process. One common method starts with the reaction of 3,5-dimethylphenol with chloroacetyl chloride to form 2-(3,5-dimethylphenoxy)acetyl chloride. This intermediate is then reacted with 4-methoxy-3-nitroaniline in the presence of a base, such as triethylamine, to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethylphenoxy)-N-(4-methoxy-3-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH), alkyl halides.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

    Reduction: 2-(3,5-dimethylphenoxy)-N-(4-methoxy-3-aminophenyl)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2-(3,5-dimethylphenoxy)acetic acid and 4-methoxy-3-nitroaniline.

Scientific Research Applications

2-(3,5-dimethylphenoxy)-N-(4-methoxy-3-nitrophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethylphenoxy)-N-(4-methoxy-3-nitrophenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, if it exhibits antimicrobial activity, it may inhibit the growth of bacteria by interfering with cell wall synthesis or protein function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-dimethylphenoxy)-N-(4-methoxyphenyl)acetamide
  • 2-(3,5-dimethylphenoxy)-N-(3-nitrophenyl)acetamide
  • 2-(3,5-dimethylphenoxy)-N-(4-methoxy-3-chlorophenyl)acetamide

Uniqueness

2-(3,5-dimethylphenoxy)-N-(4-methoxy-3-nitrophenyl)acetamide is unique due to the presence of both methoxy and nitro groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these functional groups may enhance its potential as a bioactive compound compared to similar compounds lacking one of these groups.

Properties

IUPAC Name

2-(3,5-dimethylphenoxy)-N-(4-methoxy-3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c1-11-6-12(2)8-14(7-11)24-10-17(20)18-13-4-5-16(23-3)15(9-13)19(21)22/h4-9H,10H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRJLRMKRYCFQEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)NC2=CC(=C(C=C2)OC)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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